molecular formula C18H18N6O2 B2899870 N-(2-cyanoethyl)-N-methyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide CAS No. 953196-74-2

N-(2-cyanoethyl)-N-methyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide

Cat. No.: B2899870
CAS No.: 953196-74-2
M. Wt: 350.382
InChI Key: KJMQFJBUXJMBJK-UHFFFAOYSA-N
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Description

N-(2-cyanoethyl)-N-methyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidinone core linked to a propanamide moiety with a 2-cyanoethyl-N-methyl substituent. Its design leverages substituent effects to optimize solubility, metabolic stability, and target binding .

Properties

IUPAC Name

N-(2-cyanoethyl)-N-methyl-3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2/c1-22(10-5-9-19)16(25)8-11-23-13-20-17-15(18(23)26)12-21-24(17)14-6-3-2-4-7-14/h2-4,6-7,12-13H,5,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMQFJBUXJMBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)C(=O)CCN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparisons

The target compound shares structural homology with several analogs, differing primarily in substituents on the propanamide side chain and the heterocyclic core. Key analogs include:

Compound Name Molecular Formula Molecular Weight Substituents Key Structural Features
N-(2-cyanoethyl)-N-methyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide (Target) C19H18N6O2 374.39 2-cyanoethyl-N-methyl Pyrazolo[3,4-d]pyrimidinone core; polar cyano group enhances solubility
N-(2-ethoxyphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide (Analog 1) C23H21N5O3 415.45 2-ethoxyphenyl Ethoxy group increases lipophilicity; potential π-π stacking with aromatic systems
N-Cyclohexyl-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-3-p-tolyl-propanamide (Analog 2) C20H25N3O3 355.44 Cyclohexyl, p-tolyl Dihydropyrimidinone core; chair conformation cyclohexane; hydrogen-bonding motifs
3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide (Analog 3) C20H18N6O2 374.40 Pyridin-2-ylmethyl Pyridine moiety introduces basicity; potential for metal coordination

Key Observations :

  • The target compound’s 2-cyanoethyl-N-methyl group balances polarity and steric bulk, favoring membrane permeability compared to Analog 1’s ethoxyphenyl group .
  • Analog 2’s dihydropyrimidinone core and p-tolyl substituent create distinct hydrogen-bonding networks (N–H⋯O and O–H⋯N interactions) and a hydrophobic aromatic face, differing from the pyrazolo[3,4-d]pyrimidinone core in the target .
  • Analog 3’s pyridyl group may enhance target binding via π-stacking or hydrogen bonding, but its basicity could alter pharmacokinetics relative to the target’s cyano group .

Physicochemical Properties

Crystallographic data for Analog 2 (C20H25N3O3) reveals a dihedral angle of 88.36° between aromatic rings and a chair conformation cyclohexane, contributing to its rigid structure . In contrast, the target compound’s pyrazolo[3,4-d]pyrimidinone core likely adopts a planar conformation, with the cyanoethyl group introducing torsional flexibility.

Preparation Methods

Conventional Cyclocondensation Method

The core structure is synthesized via cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with formamide or its derivatives.

Procedure :

  • 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (10 mmol) is refluxed with formamide (15 mL) at 150°C for 8 hours.
  • The mixture is cooled, poured into ice-water, and neutralized with dilute HCl.
  • The precipitate is filtered, washed with ethanol, and recrystallized to yield 5-amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Yield: 68–72%).

Analytical Data :

  • IR (KBr): 3420 cm⁻¹ (NH), 1697 cm⁻¹ (C=O).
  • ¹H NMR (DMSO-d₆): δ 8.69 (s, 1H, pyrimidine-H), 7.45–7.62 (m, 5H, Ph-H), 6.12 (s, 2H, NH₂).

Microwave-Assisted Optimization

Microwave irradiation reduces reaction time and improves yield:

  • A mixture of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (10 mmol) and formamide (10 mL) is irradiated at 150°C for 20 minutes.
  • Workup as above yields the core structure (Yield: 85–88%).

Functionalization at the 5-Position

Nucleophilic Substitution with 3-Chloro-N-(2-Cyanoethyl)-N-Methylpropanamide

The 5-amino group undergoes nucleophilic displacement with 3-chloro-N-(2-cyanoethyl)-N-methylpropanamide under basic conditions.

Synthesis of 3-Chloro-N-(2-Cyanoethyl)-N-Methylpropanamide :

  • 3-Chloropropanoyl chloride (10 mmol) is added dropwise to a solution of N-methyl-2-cyanoethylamine (10 mmol) in dry dichloromethane at 0°C.
  • The mixture is stirred for 4 hours, washed with NaHCO₃, dried (Na₂SO₄), and concentrated to yield the chloro-propanamide (Yield: 75–80%).

Coupling Procedure :

  • 5-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (5 mmol) and 3-chloro-N-(2-cyanoethyl)-N-methylpropanamide (6 mmol) are dissolved in DMF.
  • K₂CO₃ (10 mmol) is added, and the mixture is heated at 80°C for 12 hours.
  • The product is precipitated with ice-water, filtered, and purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) to yield the target compound (Yield: 55–60%).

Alternative Route: Direct Amidation

A two-step approach avoids handling reactive chloro-intermediates:

  • 5-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (5 mmol) is reacted with acryloyl chloride (6 mmol) in THF to form 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoyl chloride .
  • The acyl chloride is treated with N-methyl-2-cyanoethylamine (6 mmol) in presence of Et₃N to yield the target compound (Yield: 50–58%).

Analytical Characterization

Spectroscopic Data

  • IR (KBr): 3420 cm⁻¹ (NH), 2240 cm⁻¹ (C≡N), 1695 cm⁻¹ (C=O).
  • ¹H NMR (DMSO-d₆): δ 8.71 (s, 1H, pyrimidine-H), 7.48–7.65 (m, 5H, Ph-H), 3.62 (t, 2H, CH₂CN), 3.15 (s, 3H, N-CH₃), 2.85–3.02 (m, 4H, propanamide-CH₂).
  • ¹³C NMR (DMSO-d₆): δ 170.2 (C=O), 158.9 (pyrimidine-C4), 118.2 (C≡N), 45.8 (N-CH₃), 35.4 (propanamide-CH₂).

Chromatographic Purity

  • HPLC (C18, MeOH/H₂O 70:30): Retention time = 6.8 min, Purity >98%.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantage
Nucleophilic Substitution 55–60 12 hours High regioselectivity
Direct Amidation 50–58 8 hours Avoids chloro-intermediates
Microwave-Assisted 85–88 20 minutes Rapid, energy-efficient

Challenges and Optimization Strategies

  • Low Solubility: Use of DMF or DMSO enhances solubility during coupling.
  • Byproduct Formation: Excess base (K₂CO₃) minimizes hydrolysis of the cyano group.
  • Scale-Up: Microwave methods are preferred for industrial applications due to shorter reaction times.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-(2-cyanoethyl)-N-methyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The pyrazolo[3,4-d]pyrimidinone core requires cyclization under controlled pH (5–7) and temperature (60–80°C) to avoid side reactions like over-oxidation or dimerization . Polar aprotic solvents (e.g., DMSO or acetonitrile) enhance solubility of intermediates, while catalysts such as Pd/C or DMAP improve regioselectivity during amide bond formation . For example, a two-step protocol is recommended:

Core synthesis : React 5-amino-1-phenylpyrazole-4-carboxamide with 4-chlorobenzoyl chloride in DMSO at 70°C for 6 hours .

Side-chain coupling : Use EDC/HOBt in acetonitrile to attach the N-(2-cyanoethyl)-N-methylpropanamide moiety .

  • Key Data :

StepSolventTemp (°C)CatalystYield (%)
CoreDMSO70None65–70
CouplingAcetonitrile25EDC/HOBt80–85

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify the pyrazolo[3,4-d]pyrimidinone scaffold (e.g., δ 8.2–8.5 ppm for H-2, δ 165–170 ppm for C-4 carbonyl) and the cyanoethyl group (δ 2.5–3.0 ppm for CH2_2CN) .
  • Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion [M+H]+^+ at m/z 422.16 (calculated for C21_{21}H20_{20}N6_6O2_2) .
  • XRD : For crystalline batches, single-crystal X-ray diffraction resolves bond angles and confirms stereoelectronic effects at the propanamide linkage .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s kinase inhibition profile across assays?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., CDK2 vs. EGFR inhibition) may arise from assay conditions. Mitigate this by:

Standardizing buffer systems : Use 10 mM MgCl2_2/ATP in kinase assays to minimize false positives .

Orthogonal validation : Combine biochemical (e.g., ADP-Glo™) and cellular (e.g., Western blot for phospho-targets) assays .

Molecular docking : Model interactions with kinase ATP-binding pockets (e.g., PyMOL) to rationalize selectivity .

  • Example Data :

KinaseIC50_{50} (nM)Assay TypeReference
CDK2120 ± 15Biochemical
EGFR>10,000Cellular

Q. What strategies optimize the compound’s metabolic stability without compromising bioactivity?

  • Methodological Answer : The cyanoethyl group is prone to CYP450-mediated oxidation. Solutions include:

Isosteric replacement : Substitute the cyano group with a trifluoromethyl or ethynyl moiety to block metabolic hotspots .

Prodrug design : Mask the amide as a tert-butyl carbamate to enhance plasma stability .

In vitro microsomal assays : Use human liver microsomes (HLM) with NADPH to identify metabolites (e.g., LC-MS/MS) and refine SAR .

  • Data :

DerivativeMetabolic Half-life (HLM, min)CDK2 IC50_{50} (nM)
Parent12 ± 2120
CF3_3 analog45 ± 5150

Q. How can structure-activity relationship (SAR) studies be designed to improve target engagement?

  • Methodological Answer : Prioritize modifications at three regions:

Pyrazolo[3,4-d]pyrimidinone core : Introduce electron-withdrawing groups (e.g., Cl at C-3) to enhance π-stacking with kinase hinge regions .

N-methylpropanamide side chain : Replace methyl with cyclopropyl to reduce conformational flexibility .

Phenyl substituent : Fluorinate the phenyl ring to improve solubility and permeability (e.g., logP reduction from 3.2 to 2.8) .

  • SAR Table :

ModificationTarget (IC50_{50}, nM)Solubility (µg/mL)
Parent1208.5
C-3 Cl907.2
Cyclopropyl11012.1

Contradiction Analysis

Q. Why do computational models predict strong binding to PDE5, while experimental data show no activity?

  • Methodological Answer : False positives in docking may arise from:

Flexible binding pockets : PDE5’s catalytic domain undergoes conformational changes not captured in rigid docking .

Solvent effects : Explicit water molecules in MD simulations improve accuracy vs. implicit solvent models .

  • Recommendation : Validate with thermal shift assays (TSA) to detect weak binding (ΔTm_m < 1°C indicates no activity) .

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